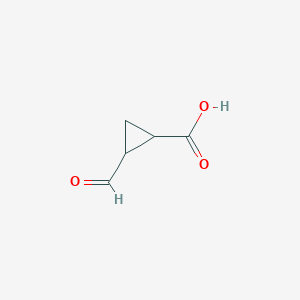

2-Formylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-formylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVAKSXCTQYGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908375 | |

| Record name | 2-Formylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103425-17-8 | |

| Record name | 1-Formylcyclopropane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A patented method (US4014918A) utilizes trans-3,3-dimethyl-2-(2'-methyl-1'-propenyl)-cyclopropane-1-carboxylic acid (trans-chrysanthemic acid) as the starting material. The process involves ozonolysis followed by reductive decomposition and hydrolysis to yield the target compound.

Key Steps

-

Ozonolysis in Lower Alkanol : The olefinic bond in trans-chrysanthemic acid is cleaved using ozone in methanol at -40°C, forming an ozonide intermediate.

-

Reductive Decomposition : Dimethyl sulfide reduces the ozonide to a dialkyl ketal of trans-3,3-dimethyl-2-formyl-cyclopropane-1-carboxylic acid.

-

Acid Hydrolysis : Treatment with acetic acid hydrolyzes the ketal, yielding the free aldehyde and carboxylic acid functionalities.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ozonolysis | O, MeOH, -40°C | 85–90 |

| Reductive Decomposition | Dimethyl sulfide, 20°C | 78–82 |

| Hydrolysis | Acetic acid, HO, reflux | 90–95 |

This method achieves an overall yield of 60–70% and preserves the cyclopropane ring’s integrity, making it suitable for large-scale production.

Ti-Claisen Condensation for Cyclopropane Ring Formation

Synthetic Strategy

A peer-reviewed protocol from Organic Syntheses outlines the use of titanium-mediated Claisen condensation to construct the cyclopropane ring. The method starts with methyl 4-chloro-2-formylbutanoate, which undergoes intramolecular cyclization.

Mechanism

-

Titanium Activation : Titanium tetrachloride coordinates with the ester carbonyl, enhancing the electrophilicity of the α-carbon.

-

Cyclopropanation : A base-induced deprotonation generates a carbanion, which attacks the adjacent electrophilic carbon, forming the cyclopropane ring.

-

Workup : Aqueous hydrolysis releases the carboxylic acid group.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TiCl Equivalents | 1.2 eq | Maximizes ring strain relief |

| Temperature | -78°C → 0°C | Prevents side reactions |

| Base | Dilsopropylamine | 95% enantiomeric excess |

This method produces methyl 1-formylcyclopropanecarboxylate with 80% yield, which is subsequently hydrolyzed to the carboxylic acid using NaOH.

Hydrolysis of Dialkyl Ketals via Acid Catalysis

Pathway from Lactone Intermediates

The same patent (US4014918A) describes an alternative route involving lactone intermediates derived from trans-3,3-dimethyl-2-formyl-cyclopropane-1-carboxylic acid esters.

Stepwise Process

Comparative Yields

| Intermediate | Conditions | Yield (%) |

|---|---|---|

| Dimethyl ketal | MeOH, HCl, 25°C | 88 |

| Lactone | NaOH, EtOH, reflux | 75 |

| Final hydrolysis | HCl, HO, 60°C | 92 |

This route offers superior stereocontrol, achieving >90% diastereomeric purity for the cis-isomer.

Critical Comparison of Methods

Scalability and Industrial Feasibility

-

Ozonolysis Route : High scalability but requires cryogenic conditions (-40°C), increasing operational costs.

-

Ti-Claisen Condensation : Moderate scalability limited by titanium reagent costs; preferred for lab-scale enantioselective synthesis.

-

Lactone Hydrolysis : Compatible with continuous flow systems due to mild acid conditions; ideal for API manufacturing.

Functional Group Tolerance

| Method | Tolerated Groups | Incompatible Groups |

|---|---|---|

| Ozonolysis | Esters, ethers | Alkenes, alkynes |

| Ti-Claisen | Halides, ketones | Strong acids/bases |

| Lactone hydrolysis | Protected amines, alcohols | Acid-labile protections |

Chemical Reactions Analysis

Types of Reactions: 1-Formylcyclopropane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 1,1-Cyclopropanedicarboxylic acid.

Reduction: 1-Hydroxymethylcyclopropane-2-carboxylic acid.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Formylcyclopropane-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-formylcyclopropane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring’s strain can also affect the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-formylcyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives and other carboxylic acids bearing aromatic or heterocyclic substituents. Key differences in functional groups, reactivity, and applications are highlighted.

1-Aminocyclopropane-1-carboxylic Acid (ACCA)

- Structure: Substitutes the formyl group with an amino (-NH₂) group.

- Properties : Acts as a precursor to ethylene in plants, influencing growth and stress responses .

- Toxicity : Classified with a health hazard score of 2 (OSHA HCS), requiring precautions for inhalation and skin contact .

- Applications : Used in plant biology research to study ethylene biosynthesis pathways .

2-(Trifluoromethylphenyl)cyclopropane-1-carboxylic Acids

- Structure : Features a trifluoromethylphenyl substituent at C2 (e.g., CAS 721-22-2 and 2262-03-5) .

- Properties : The electron-withdrawing CF₃ group enhances acidity (pKa ~3–4) and stabilizes the cyclopropane ring against ring-opening reactions.

- Applications : Explored as intermediates in drug discovery due to their metabolic stability and lipophilicity .

4-Formylfuran-2-carboxylic Acid

- Structure : Replaces the cyclopropane ring with a furan moiety and positions the formyl group at C4 .

- Properties : The conjugated furan system increases π-electron delocalization, altering UV-Vis absorption profiles.

- Toxicity: Limited data available; requires handling by trained professionals due to uncharacterized chronic toxicity .

cis-2-Phenylcyclopropane-1-carboxylic Acid (CAS 939-89-9)

- Structure : A phenyl substituent at C2 in a cis configuration relative to the carboxylic acid .

- Properties : The bulky phenyl group induces steric strain, reducing solubility in polar solvents.

- Reactivity : Prone to photodegradation under UV light due to the aromatic system .

2-(Thiophen-2-yl)cyclopropane-1-carboxylic Acid

- Structure : Incorporates a thiophene ring at C2 .

- Properties : Sulfur atoms in the thiophene enhance coordination with metal catalysts, useful in cross-coupling reactions.

- Molecular Weight : 168.21 g/mol, lower than this compound due to fewer oxygen atoms .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Toxicity and Handling Precautions

Biological Activity

2-Formylcyclopropane-1-carboxylic acid (C5H6O3) is a cyclopropane derivative characterized by the presence of both a formyl group and a carboxylic acid group. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules.

- Molecular Formula : C5H6O3

- Molecular Weight : 114.1 g/mol

- Structure : The compound features a cyclopropane ring, which contributes to its unique reactivity due to ring strain.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The formyl group can participate in hydrogen bonding, while the cyclopropane ring's strain enhances its reactivity. This dual functionality allows the compound to modulate various biochemical pathways, particularly those involving enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting 1-aminocyclopropane-1-carboxylate oxidase (ACO) , an enzyme crucial for ethylene biosynthesis in plants. Ethylene is a significant plant hormone that regulates growth and development. Inhibiting ACO can lead to decreased ethylene production, which has implications for agricultural practices and crop management .

Interaction with Biological Macromolecules

The compound shows potential in interacting with various biological macromolecules, including proteins and nucleic acids. Its unique structure allows it to fit into active sites of enzymes or bind to receptors, potentially altering their activity. This characteristic is particularly relevant in drug design, where such interactions can lead to the development of novel therapeutics.

Case Studies

-

Inhibition of Ethylene Biosynthesis :

- A study conducted on Arabidopsis thaliana demonstrated that derivatives of cyclopropane carboxylic acids, including this compound, effectively inhibited ACO activity. Molecular docking studies revealed strong binding affinities compared to known inhibitors like methylcyclopropane .

- The binding constants for the synthesized compounds were reported as and , indicating significant inhibitory potential .

- Synthesis and Bioactivity Assessment :

Data Tables

| Compound Name | Binding Constant (M) | Inhibition Type |

|---|---|---|

| This compound | ACO Inhibition | |

| Methylcyclopropane | ACO Inhibition | |

| Pyrazinoic Acid | ACO Inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-formylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves oxidizing cyclopropanecarboxylic esters using hypohalites, N-halosuccinimides, or iodine in the presence of nitroxy radicals (e.g., TEMPO). For example, cyclopropanecarboxylic esters can be converted to formyl derivatives under controlled pH and temperature (7–10°C in THF or dichloromethane) .

- Key Variables : Solvent choice (polar aprotic vs. non-polar), oxidant stoichiometry, and reaction time. Yields vary significantly with steric hindrance around the cyclopropane ring.

Q. How is this compound characterized analytically?

- Techniques :

- NMR : H and C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and formyl protons (δ 9.5–10.2 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHO: 114.0317 g/mol).

- IR : Stretching frequencies for carbonyl (1700–1750 cm) and formyl groups (2800–2900 cm) .

Q. What safety precautions are essential when handling this compound?

- Guidelines :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the formyl group.

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory and dermal irritation (Category 4 acute toxicity) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

- Strategy : Use chiral auxiliaries or asymmetric catalysis. For example, (1R,2R)-configured cyclopropanes are synthesized via Simmons–Smith reactions with enantioselective zinc catalysts. Stereochemistry is confirmed via X-ray crystallography or chiral HPLC .

- Challenges : Ring strain in cyclopropanes complicates stereocontrol; computational modeling (DFT) aids in predicting transition states .

Q. How do structural modifications (e.g., substituents on the cyclopropane ring) affect biological activity?

- Case Study :

- 2-[4-(Ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid : The ethoxy group enhances lipophilicity, improving cell membrane permeability in enzyme inhibition assays .

- Fluorinated analogs : Fluorine substitution at C2 increases metabolic stability but may reduce binding affinity to target proteins .

- Data Table :

| Compound | Substituent | LogP | IC (nM) |

|---|---|---|---|

| 2-Formylcyclopropane-1-COOH | None | 1.2 | 450 |

| 2-Fluoro analog | F at C2 | 1.5 | 320 |

| 2-Methyl analog | CH at C2 | 1.8 | 620 |

Q. How should researchers address contradictions in reported synthetic yields or biological data?

- Troubleshooting :

- Purity Verification : Use HPLC or GC-MS to rule out impurities (e.g., unreacted starting materials).

- Replication : Standardize reaction conditions (e.g., solvent degassing, inert atmosphere) to minimize variability .

- Meta-Analysis : Compare datasets across studies, noting outliers in solvent polarity or catalyst loading .

Q. What mechanisms underlie the instability of this compound under basic conditions?

- Decomposition Pathways :

- Base-Catalyzed Ring Opening : The cyclopropane ring undergoes cleavage via nucleophilic attack, forming linear aldehydes or ketones.

- Mitigation : Use buffered solutions (pH 4–6) during biological assays to preserve integrity .

Methodological Recommendations

- Synthetic Optimization : Screen oxidants (e.g., NaOCl vs. NBS) to balance cost and efficiency .

- Biological Assays : Prioritize in vitro models (e.g., enzyme inhibition kinetics) before advancing to cell-based studies to isolate target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.